molecular formula C10H21N3O B11811665 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

Katalognummer: B11811665
Molekulargewicht: 199.29 g/mol
InChI-Schlüssel: NLLZTKHSOBODPJ-GKAPJAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is a chemical compound with a complex structure that includes an amino group, a piperidine ring, and a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide typically involves the reaction of 2-amino propanamide with a suitable piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reactants to a specific temperature to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding amide oxide, while reduction may produce a more saturated amine derivative.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-N-ethylpropanamide
  • 2-amino-3-(1H-indol-3-yl)propanamide
  • N-cyclohexyl-2-(4-methylphenylsulfonyl)amino)propanamide

Uniqueness

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is unique due to its specific structural features, such as the presence of a piperidine ring and the stereochemistry at the 2-position

Eigenschaften

Molekularformel

C10H21N3O

Molekulargewicht

199.29 g/mol

IUPAC-Name

2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)12-7-9-5-3-4-6-13(9)2/h8-9H,3-7,11H2,1-2H3,(H,12,14)/t8?,9-/m0/s1

InChI-Schlüssel

NLLZTKHSOBODPJ-GKAPJAKFSA-N

Isomerische SMILES

CC(C(=O)NC[C@@H]1CCCCN1C)N

Kanonische SMILES

CC(C(=O)NCC1CCCCN1C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.